2-(4-METHYLPHENYL)-5-{[(4-METHYLPHENYL)METHYL]AMINO}-1,3-OXAZOLE-4-CARBONITRILE
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Overview
Description
2-(4-METHYLPHENYL)-5-{[(4-METHYLPHENYL)METHYL]AMINO}-1,3-OXAZOLE-4-CARBONITRILE is a complex organic compound with a unique structure that includes an oxazole ring, a nitrile group, and two 4-methylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-METHYLPHENYL)-5-{[(4-METHYLPHENYL)METHYL]AMINO}-1,3-OXAZOLE-4-CARBONITRILE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 4-methylbenzylamine with 4-methylbenzaldehyde to form an imine intermediate. This intermediate is then cyclized with a suitable reagent, such as cyanogen bromide, to form the oxazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2-(4-METHYLPHENYL)-5-{[(4-METHYLPHENYL)METHYL]AMINO}-1,3-OXAZOLE-4-CARBONITRILE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst like palladium on carbon to reduce the nitrile group to an amine.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and nucleophiles like amines or alcohols. Reaction conditions such as temperature, solvent, and catalyst choice are crucial for the success of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while reduction may yield amine derivatives .
Scientific Research Applications
2-(4-METHYLPHENYL)-5-{[(4-METHYLPHENYL)METHYL]AMINO}-1,3-OXAZOLE-4-CARBONITRILE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-(4-METHYLPHENYL)-5-{[(4-METHYLPHENYL)METHYL]AMINO}-1,3-OXAZOLE-4-CARBONITRILE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other oxazole derivatives and nitrile-containing compounds, such as:
- 2-(4-METHYLPHENYL)-5-AMINO-1,3-OXAZOLE-4-CARBONITRILE
- 2-(4-METHYLPHENYL)-5-{[(4-METHYLPHENYL)METHYL]AMINO}-1,3-THIAZOLE-4-CARBONITRILE
- 2-(4-METHYLPHENYL)-5-{[(4-METHYLPHENYL)METHYL]AMINO}-1,3-IMIDAZOLE-4-CARBONITRILE
Uniqueness
What sets 2-(4-METHYLPHENYL)-5-{[(4-METHYLPHENYL)METHYL]AMINO}-1,3-OXAZOLE-4-CARBONITRILE apart is its unique combination of functional groups, which confer specific chemical and biological properties. Its oxazole ring and nitrile group make it a versatile compound for various applications, and its 4-methylphenyl groups enhance its stability and reactivity .
Properties
IUPAC Name |
2-(4-methylphenyl)-5-[(4-methylphenyl)methylamino]-1,3-oxazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O/c1-13-3-7-15(8-4-13)12-21-19-17(11-20)22-18(23-19)16-9-5-14(2)6-10-16/h3-10,21H,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNKOGEGXHOAHNI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC2=C(N=C(O2)C3=CC=C(C=C3)C)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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